molecular formula C9H4Cl2N2O2 B3292692 2,4-Dichloroquinazoline-7-carboxylic acid CAS No. 879274-85-8

2,4-Dichloroquinazoline-7-carboxylic acid

Cat. No.: B3292692
CAS No.: 879274-85-8
M. Wt: 243.04 g/mol
InChI Key: QGCXYNDYCOZFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloroquinazoline-7-carboxylic acid is a chemical compound with the molecular formula C9H4Cl2N2O2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloroquinazoline-7-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 2,4-dichloroquinazoline with carbon dioxide under specific conditions to introduce the carboxylic acid group at the 7th position . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by carboxylation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloroquinazoline-7-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the carboxylic acid group .

Scientific Research Applications

2,4-Dichloroquinazoline-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloroquinazoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2,4-dichloroquinazoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-5-2-1-4(8(14)15)3-6(5)12-9(11)13-7/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCXYNDYCOZFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloroquinazoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Dichloroquinazoline-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Dichloroquinazoline-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,4-Dichloroquinazoline-7-carboxylic acid
Reactant of Route 5
2,4-Dichloroquinazoline-7-carboxylic acid
Reactant of Route 6
2,4-Dichloroquinazoline-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.